molecular formula C21H33N5O4S B13445793 (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine CAS No. 112233-25-7

(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine

Cat. No.: B13445793
CAS No.: 112233-25-7
M. Wt: 451.6 g/mol
InChI Key: VZXBPGNYACMAPS-MRCUWXFGSA-N
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Description

(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine is a complex organic compound characterized by its unique structure, which includes furan rings, dimethylamino groups, and nitropropene functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine involves multiple steps, starting with the preparation of the furan rings and the introduction of dimethylamino groups. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, possibly incorporating green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s dimethylamino groups and nitropropene moiety are likely involved in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would require further investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylaminomethyl)furfuryl alcohol
  • 2-Furanmethanol, 5-((dimethylamino)methyl)
  • 5-((Dimethylamino)methyl)-2-furanmethanol

Uniqueness

Compared to similar compounds, (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine stands out due to its complex structure and the presence of multiple functional groups

Properties

CAS No.

112233-25-7

Molecular Formula

C21H33N5O4S

Molecular Weight

451.6 g/mol

IUPAC Name

(Z)-3-[5-[(dimethylamino)methyl]furan-2-yl]-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroprop-1-ene-1,1-diamine

InChI

InChI=1S/C21H33N5O4S/c1-22-21(20(26(27)28)12-16-6-7-17(29-16)13-24(2)3)23-10-11-31-15-19-9-8-18(30-19)14-25(4)5/h6-9,22-23H,10-15H2,1-5H3/b21-20-

InChI Key

VZXBPGNYACMAPS-MRCUWXFGSA-N

Isomeric SMILES

CN/C(=C(\CC1=CC=C(O1)CN(C)C)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C

Canonical SMILES

CNC(=C(CC1=CC=C(O1)CN(C)C)[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C

Origin of Product

United States

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